2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide
Overview
Description
The compound “2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered rings that contain three nitrogen atoms and two carbon atoms. They are used in a wide range of applications from pharmaceuticals to agrochemicals due to their diverse biological activities .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The presence of multiple nitrogen atoms makes them excellent ligands for metal ions, and they can exist in two isomeric forms (1,2,3-triazoles and 1,2,4-triazoles) which can have significantly different properties .Chemical Reactions Analysis
Triazoles can participate in a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions. They can also act as ligands for transition metal catalysts, enabling a wide range of transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific triazole derivative would depend on its exact structure, including the nature and position of any substituents. In general, triazoles are relatively stable compounds that can exhibit a range of polarities depending on their substitution pattern .Mechanism of Action
Safety and Hazards
The safety and hazards associated with a specific triazole derivative would depend on its exact structure. Some triazoles are used as pharmaceuticals and are generally safe under prescribed conditions, while others are used as industrial chemicals and may pose hazards related to reactivity, flammability, or toxicity .
Future Directions
Given the wide range of biological activities exhibited by triazole derivatives, they continue to be a focus of research in medicinal chemistry. Future directions may include the development of new synthetic methods, the exploration of new biological activities, and the design of triazole-based drugs with improved potency and selectivity .
Properties
IUPAC Name |
2-[[4-ethyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-6-26-21(18-10-8-7-9-15(18)3)24-25-22(26)28-13-19(27)23-20-16(4)11-14(2)12-17(20)5/h7-12H,6,13H2,1-5H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOGPUJOFMPCRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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